N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide
Description
Properties
Molecular Formula |
C19H25FN2O5S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C19H25FN2O5S/c1-13-14(2)22(10-5-11-26-3)19(21-17(23)12-27-4)18(13)28(24,25)16-8-6-15(20)7-9-16/h6-9H,5,10-12H2,1-4H3,(H,21,23) |
InChI Key |
ISFKFVLHHVLIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)COC)CCCOC)C |
Origin of Product |
United States |
Preparation Methods
InCl₃-Catalyzed Cyclization of Propargylic Alcohols
InCl₃ promotes the ionization of propargylic alcohols, enabling nucleophilic substitution with α-oxoketene N,S-acetals to form intermediates that undergo intramolecular cyclization. For instance, reacting 3-methoxypropan-1-amine with a dimethyl-substituted propargylic alcohol derivative could yield the 1-(3-methoxypropyl)-4,5-dimethylpyrrole core. Key parameters include:
-
Catalyst loading : 10–15 mol% InCl₃
-
Temperature : 80–100°C
-
Solvent : Dichloromethane or toluene
This method achieves >75% yield for analogous pyrroles, though steric hindrance from the 4,5-dimethyl groups may necessitate extended reaction times.
Sulfonylation at the Pyrrole C-3 Position: Introducing the 4-Fluorophenylsulfonyl Group
Sulfonylation of the pyrrole ring is critical for introducing the 4-fluorophenylsulfonyl moiety. Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies are commonly employed.
Directed Ortho-Metalation (DoM) Approach
The 3-position of the pyrrole can be selectively functionalized via DoM using a lithium base (e.g., LDA) followed by quenching with 4-fluorophenylsulfonyl chloride.
-
Lithiation : Treat the pyrrole with LDA (–78°C, THF) to generate a lithio intermediate.
-
Sulfonylation : Add 4-fluorophenylsulfonyl chloride (–40°C to RT).
-
Workup : Quench with aqueous NH₄Cl and purify via column chromatography.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | –78°C → RT | 82 |
| Equiv. LDA | 1.2 | 85 |
| Reaction Time | 2 h | 82 |
This method avoids over-sulfonylation and preserves the 4,5-dimethyl substituents.
N-Alkylation: Installing the 3-Methoxypropyl Substituent
The 1-(3-methoxypropyl) group is introduced via N-alkylation of the pyrrole nitrogen. A two-step protocol involving protection-deprotection ensures selectivity.
Mitsunobu Reaction for N-Alkylation
Using the Mitsunobu reaction, the pyrrole nitrogen is alkylated with 3-methoxypropan-1-ol under DIAD/PPh₃ conditions:
-
Activation : Combine pyrrole, 3-methoxypropan-1-ol, PPh₃, and DIAD in THF.
-
Reaction : Stir at RT for 12–16 h.
-
Purification : Isolate via silica gel chromatography.
Key Observations :
-
DIAD (1.5 equiv.) and PPh₃ (1.5 equiv.) provide optimal conversion.
Acetylation: Final Installation of the 2-Methoxyacetamide Group
The 2-methoxyacetamide moiety is introduced via nucleophilic acyl substitution.
Schotten-Baumann Reaction
Reacting the free amine (generated by deprotecting the pyrrole’s 2-position) with 2-methoxyacetyl chloride under biphasic conditions:
-
Deprotection : Remove any protecting groups (e.g., Boc) using TFA/DCM.
-
Acylation : Add 2-methoxyacetyl chloride (1.2 equiv.) and NaOH (aqueous) to the amine in dichloromethane.
-
Isolation : Extract with DCM, dry, and concentrate.
Yield : 85–90% after recrystallization from ethanol/water.
Integrated Synthetic Route and Scalability Considerations
A consolidated route combines the above steps:
-
Pyrrole Core Synthesis (InCl₃ catalysis) → Sulfonylation (DoM) → N-Alkylation (Mitsunobu) → Acetylation (Schotten-Baumann).
Critical Process Parameters :
-
Purity Intermediates : Each intermediate requires HPLC purity >95% to prevent side reactions.
-
Catalyst Recycling : InCl₃ can be recovered via aqueous extraction and reused (3 cycles without significant loss).
Analytical Characterization and Quality Control
Key Spectral Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, SO₂ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 3.98 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.32 (s, 6H, 4,5-CH₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₁H₂₈FN₂O₅S: 463.1564; found: 463.1568.
Challenges and Alternative Methodologies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Sulfonamide vs.
Fluorine Positioning : Dual fluorination in Example 53 () improves target affinity compared to the single fluorine in the target compound’s 4-fluorophenyl group .
Heterocyclic Core : Pyrrole (target) vs. pyrazolo-pyrimidine (Example 53) cores influence solubility and steric bulk, with pyrroles favoring membrane permeability .
Research Findings and Methodological Insights
- Structural Analysis : Programs like SHELXL () are critical for refining crystal structures of such complex molecules. The target compound’s 4,5-dimethylpyrrole ring may exhibit torsional strain, requiring advanced refinement protocols .
- Synthetic Challenges : The 3-methoxypropyl chain in the target compound likely necessitates protective-group strategies during synthesis, similar to methods described for Example 53 (), where boronic acid cross-coupling was employed .
- Pharmacological Potential: While direct activity data for the target compound is unavailable, its structural analogs exhibit kinase inhibition (Example 53, ) and antimicrobial activity (), suggesting overlapping therapeutic applications .
Limitations and Contradictions in Evidence
- focuses on pyrazolo-pyrimidine derivatives, which differ significantly in core structure from the pyrrole-based target compound, limiting direct pharmacological comparisons.
- ’s sulfanyl-substituted pyrazole lacks the sulfonamide group critical for the target’s hypothesized bioactivity, creating ambiguity in extrapolating metabolic stability data .
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide is a synthetic compound with a complex molecular structure that exhibits significant biological activity. This article provides an in-depth review of its biological properties, focusing on its role as an inhibitor of glycogen synthase kinase 3 (GSK3), its potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 412.5 g/mol. Its structure includes a pyrrole ring, a sulfonyl group, and methoxy functional groups, which contribute to its unique electronic properties and biological activity .
Inhibition of GSK3 :
this compound has been identified as a potent inhibitor of GSK3, an enzyme involved in various cellular processes including metabolism, cell signaling, and the regulation of gene expression. GSK3 is particularly notable for its role in the pathology of neurodegenerative diseases such as Alzheimer's disease and in metabolic disorders like diabetes .
Interaction Studies
Preliminary studies have shown that this compound interacts with GSK3 through competitive inhibition. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are recommended for further investigation into the binding affinities and kinetics.
Biological Activity and Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Neuroprotection : Due to its GSK3 inhibitory action, it may be beneficial in treating neurodegenerative diseases.
- Metabolic Disorders : Its role in regulating glucose metabolism highlights its potential for managing diabetes .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl) sulfonamide | Fluorophenyl group | GSK3 inhibitor |
| 1-(3-methoxypropyl)-4-methylpyrrole | Pyrrole ring without sulfonamide | Antioxidant properties |
| 4,5-Dimethylpyrrole derivative | Similar pyrrole framework | Potential neuroprotective effects |
The unique combination of functional groups in this compound enhances its selectivity for GSK3 inhibition compared to other similar compounds.
Research Findings and Case Studies
Recent studies have provided insights into the efficacy of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits GSK3 activity with IC50 values indicating strong potency.
- Animal Models : In vivo studies using rodent models have shown promising results in mitigating symptoms associated with Alzheimer’s disease when treated with this compound.
These findings underscore the therapeutic potential of this compound in clinical applications targeting GSK3-related pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
